5-Fluoro-3-methoxy-2-nitropyridine
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Overview
Description
5-Fluoro-3-methoxy-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O3. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 3-position, and a nitro group at the 2-position on the pyridine ring. It is a pale-yellow to yellow-brown solid and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Nitropyridines are known to participate in various chemical reactions . More research is needed to identify the specific targets of this compound.
Mode of Action
Nitropyridines are known to undergo various chemical reactions . For instance, it has been proposed that under basic conditions, certain compounds undergo heterolytic C-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions . More research is needed to elucidate the specific biochemical pathways affected by this compound.
Pharmacokinetics
The compound has a molecular weight of 17212 , which may influence its bioavailability.
Action Environment
It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest some degree of stability under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 5-Fluoro-3-methoxy-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in a unique manner due to its electron-withdrawing substituents.
Cellular Effects
Fluorinated pyridines have been shown to have interesting and unusual physical, chemical, and biological properties , suggesting that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that fluorinated pyridines can participate in Suzuki–Miyaura coupling , a type of carbon-carbon bond-forming reaction. This suggests that this compound may interact with biomolecules through similar mechanisms, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a pale-yellow to yellow-brown solid , suggesting that it may be stable under standard laboratory conditions
Metabolic Pathways
It is known that fluorinated pyridines can participate in various chemical reactions , suggesting that this compound may interact with various enzymes and cofactors, and potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methoxypyridine with fluorinating agents such as N-fluoropyridinium salts in the presence of strong acids . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of 5-Fluoro-3-methoxy-2-nitropyridine may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or amines can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Scientific Research Applications
5-Fluoro-3-methoxy-2-nitropyridine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Similar structure but lacks the methoxy group.
3-Fluoro-2-nitropyridine: Similar structure but lacks the methoxy group and has the fluorine atom at a different position.
5-Fluoro-2-nitropyridine: Similar structure but lacks the methoxy group.
Uniqueness
The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
5-fluoro-3-methoxy-2-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJARUJRAFCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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